An In-Depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Biological Relevance
An In-Depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitroaniline (B120555) Hydrochloride, a significant chemical intermediate. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its toxicological profile and potential biological activities, including its role as an inhibitor of inflammatory responses.
Core Properties of 4-Nitroaniline Hydrochloride
4-Nitroaniline hydrochloride is the salt form of 4-nitroaniline, produced by the reaction of the aniline (B41778) derivative with hydrochloric acid. Its CAS number is 15873-51-5. The addition of the hydrochloride group enhances the compound's solubility in aqueous solutions, a often desirable characteristic in various applications.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 15873-51-5 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | Not readily available | [1] |
| Boiling Point | Not readily available | [1] |
| Solubility | Soluble in water and hot ethanol | [1] |
Spectral and Analytical Data
While specific spectral data for the hydrochloride salt is not detailed here, standard analytical techniques such as HPLC and NMR are used for its characterization and purity assessment.
Experimental Protocols
The synthesis of 4-Nitroaniline Hydrochloride is a multi-step process that begins with the nitration of aniline, followed by the formation of the hydrochloride salt.
Synthesis of 4-Nitroaniline from Acetanilide (B955) (Precursor)
The synthesis of 4-nitroaniline is a common undergraduate organic chemistry experiment and involves the nitration of acetanilide followed by hydrolysis.
Step 1: Nitration of Acetanilide
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In a suitable flask, dissolve 5 grams of acetanilide in 9 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
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Slowly add a pre-cooled nitrating mixture (2.2 mL of 65% nitric acid and 2.2 mL of concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 35°C.[3][4]
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After the addition is complete, allow the reaction mixture to stand at room temperature for 10 minutes.[3]
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Pour the reaction mixture into a beaker containing ice and water to precipitate the 4-nitroacetanilide.
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Filter the precipitate and wash it with cold water.
Step 2: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline
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Transfer the wet 4-nitroacetanilide to a round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[3]
-
Reflux the mixture for 30 minutes.[5]
-
Cool the resulting solution and pour it into a beaker containing 30 g of ice.[3]
-
Neutralize the solution with an ammonia (B1221849) solution to precipitate the 4-nitroaniline.[3]
-
Filter the yellow precipitate and wash it with cold water.
Preparation of 4-Nitroaniline Hydrochloride
The final step involves the conversion of 4-nitroaniline to its hydrochloride salt.
-
Dissolve the synthesized 4-nitroaniline in a minimal amount of a suitable solvent, such as hot ethanol.
-
Slowly add concentrated hydrochloric acid to the solution until the precipitation of 4-Nitroaniline Hydrochloride is complete.[1]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Purification by Recrystallization
The purity of the final product can be enhanced by recrystallization.
-
Dissolve the crude 4-Nitroaniline Hydrochloride in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture.[1]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-Nitroaniline Hydrochloride. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically employed.
Safety and Toxicology
4-Nitroaniline and its hydrochloride salt are toxic compounds and should be handled with appropriate safety precautions.
Hazard Identification
| Hazard | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [2] |
Toxicological Profile
The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which can lead to cyanosis.[6] It is also considered a potential mutagen.[6] Studies in rats have shown that it can cause cellular damage and depletion of glutathione (B108866) in hepatocytes.[7]
Biological Activity and Signaling Pathways
4-Nitroaniline Hydrochloride has been identified as a potent inhibitor of the inflammatory response in K562 cells. While the specific molecular targets are not fully elucidated, its anti-inflammatory properties suggest a potential interaction with key signaling pathways involved in inflammation.
Potential Mechanism of Action: Inhibition of the TLR4/NF-κB Pathway
A common and critical pathway in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates a plausible mechanism by which 4-Nitroaniline Hydrochloride may inhibit inflammation.
Caption: Plausible inhibitory effect of 4-Nitroaniline Hydrochloride on the TLR4/NF-κB signaling pathway.
This proposed mechanism, while speculative, provides a logical framework for the observed anti-inflammatory effects of 4-Nitroaniline Hydrochloride and serves as a basis for further investigation. The compound could potentially interfere with the activation of the IKK complex or the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
4-Nitroaniline Hydrochloride is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its notable biological activity as an inhibitor of the inflammatory response opens avenues for its investigation in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its chemical and biological characteristics. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Buy 4-Nitroaniline Hydrochloride | 15873-51-5 [smolecule.com]
- 2. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
